molecular formula C22H17FN2O4S B2673913 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941881-79-4

4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2673913
CAS No.: 941881-79-4
M. Wt: 424.45
InChI Key: REQLGQSVFIFAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazin-3-one core substituted at position 2 with a 3-methylphenyl group and at position 4 with a 2-(4-fluorophenyl)-2-oxoethyl moiety.

Structural elucidation of such compounds often relies on crystallographic tools like SHELXL and ORTEP-III (as noted in and ), which are critical for confirming molecular conformations and substituent orientations.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4S/c1-15-5-4-6-18(13-15)25-22(27)24(14-20(26)16-9-11-17(23)12-10-16)19-7-2-3-8-21(19)30(25,28)29/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQLGQSVFIFAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylphenylamine to yield the desired benzothiadiazine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce compounds with altered functional groups. Substitution reactions can lead to a wide range of derivatives with different substituents on the phenyl rings .

Scientific Research Applications

4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes structural similarities and differences between the target compound and five related derivatives (see ):

Compound Name (IUPAC) Core Structure Position 2 Substituent Position 4 Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 1,2,4-Benzothiadiazin-3-one 3-Methylphenyl 2-(4-Fluorophenyl)-2-oxoethyl 1,1-Dioxide, Fluorophenyl ~434.42*
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Pyrido-thiadiazin-3-one 4-Fluorobenzyl 4-(Methylsulfanyl)phenyl Pyridine ring, Methylsulfanyl ~469.54
2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide Benzisothiazol-3-one None (position 2 modified) 2-(3-Chlorophenyl)-2-oxoethyl Chlorophenyl, Benzisothiazole ~363.81
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one 1,2,4-Benzothiadiazin-3-one 4-Methoxyphenyl 4-Chlorobenzyl Methoxy, Chlorophenyl ~470.92
1-(4-Chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-1,2-benzothiazin-2-yl]ethanone 1,2-Benzothiazin-3-one 4-Hydroxy-3-(3-methoxybenzoyl) 4-Chlorophenyl Hydroxy, Methoxybenzoyl ~523.97
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide Benzothiazol-3-one 4-Hydroxyphenylacetamide None (position 2 modified) Hydroxyphenyl, Acetamide ~332.33

*Calculated based on molecular formula.

Key Structural and Functional Insights

Core Structure Variations

  • Benzothiadiazine vs. In contrast, ’s pyrido-thiadiazine introduces a nitrogen-containing heterocycle, likely enhancing polarity and hydrogen-bonding capacity . Benzothiazole derivatives () lack the additional nitrogen in the diazine ring, reducing conformational flexibility .

Substituent Effects

  • Electron-Withdrawing Groups (EWGs) : The target compound’s 4-fluorophenyl group (EWG) may improve metabolic stability compared to ’s 4-chlorophenyl (moderate EWG) and ’s 3-chlorophenyl. Fluorine’s smaller size and higher electronegativity could enhance target selectivity .
  • Polar vs. Conversely, ’s methylsulfanyl group is lipophilic, favoring membrane permeability .

Functional Group Contributions

  • Oxoethyl/Acetamide Linkers: The target compound’s 2-oxoethyl chain allows rotational freedom, while ’s acetamide linker introduces hydrogen-bond donors/acceptors, affecting binding kinetics .

Implications for Drug Design

  • Target Selectivity : The 3-methylphenyl group in the target compound may occupy hydrophobic pockets in enzymes or receptors, distinguishing it from ’s 4-methoxyphenyl (polar) and ’s hydroxy-methoxybenzoyl (bulky) .
  • Metabolic Stability : Fluorine’s presence (target compound) likely reduces oxidative metabolism compared to chlorinated analogs (), aligning with trends in medicinal chemistry .

Biological Activity

4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C19H18FNO4S
  • Molecular Weight : 343.354 g/mol
  • CAS Number : 2587838-34-4

The compound exhibits various biological activities primarily attributed to its structural characteristics. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The benzothiadiazinone core is known for its ability to inhibit specific enzymes that are crucial in metabolic pathways.
  • Antioxidant Properties : The presence of the fluorophenyl group enhances the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
  • Modulation of Drug Resistance : Similar compounds have been reported to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps, enhancing the efficacy of co-administered chemotherapeutic agents .

Anticancer Activity

Research indicates that derivatives of benzothiadiazine can significantly reduce cell viability in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent anticancer activity.

Antimicrobial Activity

The compound has shown promising results against several bacterial strains:

  • Tested Strains : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting potential as an antimicrobial agent.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar benzothiadiazine derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Study 2: Drug Resistance Reversal

Another investigation focused on the ability of related compounds to enhance the efficacy of doxorubicin in resistant breast cancer cells. The study demonstrated that co-administration with the benzothiadiazine derivative increased drug accumulation within cells by inhibiting P-gp activity .

Data Summary

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-710 µM
AnticancerA54915 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coli20 µg/mL

Q & A

Q. Advanced Research Focus

  • Frontier Molecular Orbital (FMO) Analysis :
    • HOMO-LUMO gaps (4.43–5.12 eV) correlate with stability; lower gaps indicate higher reactivity .
    • Charge distribution on the thiazine ring and dimeric oxygen atoms drives electrophilic interactions .
  • DFT Calculations :
    • Optimize geometries using Gaussian with B3LYP/6-31G(d) basis set .
    • Solvent effects (e.g., polarizable continuum model for DMSO) .

How can enzyme inhibition potential be evaluated, and what structural features enhance binding?

Q. Advanced Research Focus

  • Docking Studies (AutoDock Vina):
    • Target enzymes: Alkaline phosphatase (PDB: 1ALK) or topoisomerase II (PDB: 1ZXM) .
    • Key interactions: Fluorophenyl groups form halogen bonds; the sulfone group stabilizes LUMO for nucleophilic attack .
  • Kinetic Assays :
    • Measure IC₅₀ using p-nitrophenyl phosphate hydrolysis (alkaline phosphatase) .

How to resolve contradictions in biological activity data across derivatives with similar substituents?

Q. Advanced Research Focus

  • Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) show higher antibacterial activity but reduced anti-inflammatory effects due to altered HOMO localization .
  • Statistical Analysis :
    • Multivariate regression to isolate substituent effects (e.g., Hammett σ values) .
    • Compare Hirshfeld surface analysis (e.g., O···H interactions >20% indicate polar binding) .

What methodologies assess the pharmacokinetic profile, including blood-brain barrier permeability?

Q. Advanced Research Focus

  • PAMPA-BBB Assay : LogPe values >–5.0 suggest CNS penetration .
  • CYP450 Inhibition : Screen using human liver microsomes (IC₅₀ for CYP3A4 >10 μM indicates low toxicity) .

How do environmental factors (pH, light) impact the stability of the sulfone group?

Q. Advanced Research Focus

  • Degradation Studies :
    • HPLC monitoring under UV light (λ = 254 nm): Sulfone stability decreases at pH >8 due to nucleophilic attack .
    • Activation energy (Eₐ) for thermal decomposition: ~120 kJ/mol (TGA/DSC) .

What structure-activity relationship (SAR) trends are observed in fluorinated benzothiazines?

Q. Advanced Research Focus

Substituent Effect Reference
4-Fluorophenyl↑ Lipophilicity, ↑ COX-2 affinity
3-MethylphenylSteric hindrance reduces off-target binding
Sulfone (1,1-dioxide)Stabilizes LUMO for enzyme interactions

Can this compound mitigate oxidative stress in cellular models?

Q. Basic Research Focus

  • DPPH Assay : EC₅₀ values <50 μM indicate antioxidant potential .
  • ROS Scavenging in RAW 264.7 macrophages: Measure fluorescence with H₂DCFDA .

What synergistic effects are observed when combined with approved chemotherapeutics?

Q. Advanced Research Focus

  • Combination Index (CI) with doxorubicin: CI <1.0 (synergistic) in MCF-7 cells .
  • Mechanism : Fluorophenyl derivatives stabilize Topo II-DNA cleavage complexes, enhancing doxorubicin’s efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.